molecular formula C23H39N5O5S2 B7840196 Malformin A CAS No. 53571-13-4

Malformin A

Cat. No. B7840196
CAS RN: 53571-13-4
M. Wt: 529.7 g/mol
InChI Key: RNCGDQLZIATDOU-UHFFFAOYSA-N
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Description

Malformin A is a cyclic peptide produced by the fungus Aspergillus niger . It has a molecular formula of C23H39N5O5S2 and a molecular weight of 529.72 . It is known to possess a range of bioactive properties, including antibacterial activity .


Synthesis Analysis

The synthesis of Malformin A involves a complex process. The structure of Malformin A was determined through chemical degradations, and a compound with this structure was synthesized and found to be identical with Malformin A . Another study reported the total synthesis of Malformin C, a related compound, which involved a convergent approach with respect to a linear pentapeptide, cyclization, and oxidative disulfide formation .


Molecular Structure Analysis

The molecular structure of Malformin A is a cyclic pentapeptide . It is composed of two half-cystine residues, and one each of leucine, valine, and isoleucine .


Physical And Chemical Properties Analysis

Malformin A is a solid substance with a molecular weight of 529.72 . Further physical and chemical properties are not well-documented in the literature.

Scientific Research Applications

Anti-Cancer Potential

Malformin C, a related compound to Malformin A, demonstrates potential anti-cancer properties. Studies have shown that Malformin C inhibits the growth of Colon 38 and HCT 116 cells dose-dependently. It induces cell death through various mechanisms, including necrosis, apoptosis, and autophagy. However, due to its low therapeutic index, it is not yet considered a viable anti-cancer drug (Wang et al., 2015).

Plant Growth Regulation

Malformin A1, from the malformin family, is active as a plant growth regulator. It inhibits the positive gravitropic curvature of maize roots, likely by inhibiting the lateral transport of IAA (a plant hormone) across the roots. This is attributed to an increased level of ethylene production stimulated by Malformin A1 (Kim et al., 2000).

Interaction with Plant Hormones

Malformin has been shown to interact with plant hormones such as ethylene. It inhibits certain ethylene-induced responses in plants, like stem swelling, and potentiates others, such as leaf abscission. This suggests a complex interaction between malformin and plant growth and development processes (Curtis, 1971).

Synthetic Design for Cancer Therapy

Research into synthetic designs for cancer therapy has been inspired by the biological activities of the malformin family. Efforts are being made to synthesize glycosylated malformin analogs that could be more effectively delivered to cancer cells, exploiting the Warburg effect observed in cancer metabolism (Hossain et al., 2022).

Impact on Plant Respiration & Metabolism

Studies have also investigated malformin's effect on plant respiration and metabolism. It has been observed to cause distortions in the growth of higher plants, but the specific mechanisms by which these effects occur remain under investigation (Curtis & Kandler, 1962).

Inhibition by Hydroxyproline

Research shows that malformin activity can be inhibited by hydroxyproline, a key amino acid in the synthesis of plant wall proteins like extensin. This suggests that malformin may alter the synthesis or function of critical wall components in plants (Buckhout & Curtis, 1976).

Trypanocidal Activity and Histone Modifications

Malformin A1 has been identified as having trypanocidal activity against Trypanosoma congolense. It also demonstrates cytotoxicity against certain human cell lines and induces significant epigenetic changes, suggesting potential for chemotherapeutic applications (Notarte et al., 2017).

Antibacterial Activity

Malformin C exhibits antibacterial activity against a range of gram-positive and gram-negative bacteria. Its production through solid substrate fermentation and its high toxicity have been documented (Kobbe et al., 1977).

properties

IUPAC Name

4-butan-2-yl-7-(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N5O5S2/c1-7-13(6)18-23(33)26-15-9-34-35-10-16(25-20(15)30)21(31)27-17(12(4)5)22(32)24-14(8-11(2)3)19(29)28-18/h11-18H,7-10H2,1-6H3,(H,24,32)(H,25,30)(H,26,33)(H,27,31)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCGDQLZIATDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60911481
Record name 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Malformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Malformin A

CAS RN

3022-92-2, 11006-42-1, 53571-13-4
Record name Malformins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003022922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Butan-2-yl)-7-(2-methylpropyl)-10-(propan-2-yl)-15,16-dithia-2,5,8,11,19-pentaazabicyclo[11.4.2]nonadeca-2,5,8,11,18-pentaene-3,6,9,12,18-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60911481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malformin A from Aspergillus niger
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Malformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

0 °C
Record name Malformin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029429
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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